2-(Chloromethyl)pyrimidine-5-carboxylic acid
Description
2-(Chloromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a chloromethyl (-CH$_2$Cl) substituent at position 2 and a carboxylic acid (-COOH) group at position 5. This compound is of significant interest in medicinal chemistry due to the reactive chloromethyl group, which can act as an alkylating agent or participate in nucleophilic substitution reactions.
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-(chloromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3H,1H2,(H,10,11) |
InChI Key |
UYWJPJRFNQSMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate with formamide, formic acid, urea, or thiourea can yield pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, to form substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as morpholine, piperidine, or aniline can be used in nucleophilic substitution reactions to form 2-substituted pyrimidine derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different pharmacological properties and applications.
Scientific Research Applications
Synthesis and Chemical Properties
2-(Chloromethyl)pyrimidine-5-carboxylic acid can be synthesized through various methods, often involving the chloromethylation of pyrimidine derivatives followed by carboxylation. The compound features a chloromethyl group, which enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. These properties make it an important intermediate in organic synthesis.
Anti-inflammatory Agents
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that certain substituted pyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
- Case Study : A study reported that specific derivatives displayed IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating their potential as therapeutic agents for inflammatory conditions .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Derivatives containing the pyrimidine structure have shown promising results against various cancer cell lines.
- Case Study : In vitro studies demonstrated that specific derivatives reduced the viability of A549 human lung cancer cells significantly. The presence of electron-withdrawing groups enhanced their cytotoxic effects .
Antimicrobial Properties
This compound derivatives have been explored for their antimicrobial activities against both Gram-positive and Gram-negative bacteria.
- Case Study : A series of synthesized compounds were tested against multidrug-resistant bacterial strains, revealing varying degrees of antibacterial activity. Some compounds exhibited minimum inhibitory concentrations (MIC) below clinically relevant thresholds .
Applications in Agrochemicals
The compound serves as a crucial intermediate in the synthesis of agrochemicals. Its ability to form various derivatives makes it valuable in developing pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)pyrimidine-5-carboxylic acid and its derivatives is often associated with their ability to inhibit specific enzymes and biological pathways. For example, pyrimidine-based anti-inflammatory agents function by suppressing the activity of cyclooxygenase (COX) enzymes, thereby reducing the generation of prostaglandin E2 (PGE2) . This inhibition can lead to reduced inflammation and pain.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of 2-(Chloromethyl)pyrimidine-5-carboxylic acid with structurally related pyrimidine-5-carboxylic acid derivatives:
Notes:
- The chloromethyl group in this compound confers higher reactivity compared to chloro or methyl substituents, making it suitable for alkylation or cross-coupling reactions.
- Electron-withdrawing groups (e.g., -CF$_3$) increase the acidity of the carboxylic acid moiety, influencing solubility and interaction with biological targets .
Key Research Findings
- 2-(Phenylthio)pyrimidine-5-carboxylic acid : Demonstrated covalent inhibition of kinases by targeting cysteine residues, highlighting the utility of sulfur-containing analogs in drug design .
- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid : Used in the synthesis of antiviral agents, leveraging the -CF$_3$ group’s resistance to oxidative degradation .
- 2-Chloro-4-methylpyrimidine-5-carboxylic acid : Serves as a precursor for agrochemical intermediates, emphasizing the role of methyl groups in modulating lipophilicity .
Biological Activity
2-(Chloromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a chloromethyl group at the second position and a carboxylic acid group at the fifth position of the pyrimidine ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions, including:
- Chloromethylation : The introduction of the chloromethyl group can be achieved through the reaction of pyrimidine derivatives with chloromethyl methyl ether.
- Carboxylation : The carboxylic acid functionality is introduced using carbon dioxide in the presence of a base.
The biological activity of this compound can be attributed to its interaction with various molecular targets and pathways. The following mechanisms have been identified:
- COX Inhibition : Similar pyrimidine derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, studies indicate that compounds with similar structures exhibit IC50 values comparable to celecoxib, a known COX inhibitor .
- Anti-inflammatory Activity : Pyrimidine derivatives have demonstrated anti-inflammatory effects in various animal models, such as carrageenan-induced paw edema and cotton pellet-induced granuloma assays. These compounds often show enhanced activity due to electron-releasing substituents on the pyrimidine skeleton .
Biological Activity Data
| Activity Type | IC50/ED50 Values | Reference Compound |
|---|---|---|
| COX-2 Inhibition | 0.04 ± 0.09 μmol | Celecoxib |
| Anti-inflammatory (ED50) | 9.17 μM (Indomethacin) | Indomethacin |
| Cytotoxicity (against MCF-7) | IC50 values in micromolar range | Doxorubicin |
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of various pyrimidine derivatives, including this compound. The results indicated that these compounds significantly suppressed COX-2 activity and reduced pro-inflammatory cytokines in vitro and in vivo models .
- Cytotoxic Activity : In another investigation, derivatives similar to this compound were tested against cancer cell lines such as MCF-7 and HeLa. The compounds exhibited dose-dependent cytotoxic effects, with some showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimycobacterial Activity : Research on related compounds revealed promising antimycobacterial activity against Mycobacterium tuberculosis. Substituted derivatives demonstrated MIC values ranging from 1.56 to 6.25 µg/mL, indicating potential for further development as antitubercular agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
